molecular formula C20H22N2O5 B8075430 Dehydronitrosonisoldipine

Dehydronitrosonisoldipine

Cat. No.: B8075430
M. Wt: 370.4 g/mol
InChI Key: UNMSLPIJQICBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydronitrosonisoldipine is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Plasmodial Activity : Dehydronitraramine, a compound related to Dehydronitrosonisoldipine, has shown moderate antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Pham et al., 2009).

  • Electrochemical Analysis : A study on the electrochemical analysis of Nifedipine and its main metabolite Dehydronifedipine reveals potential applications in improving the sensitivity and detection limits of these compounds, which could benefit pharmaceutical analysis (Mokhtari et al., 2018).

  • Biomedical Significance : The concept of a "dehydron" is crucial in understanding protein-ligand interactions, which can be applied in drug design and pharmaceutical reengineering (Fraser et al., 2010).

  • Pharmacokinetic Interactions : A study on Licochalcone A's impact on the pharmacokinetics of Nifedipine and Dehydronifedipine in rats suggests potential applications in understanding drug interactions and effects on metabolite formation (Choi et al., 2014).

  • Photostability in Pharmaceuticals : The photostability of Nifedipine and its degradation to Dehydronifedipine under UV light exposure is crucial in ensuring the therapeutic effectiveness of pharmaceutical products (Grundy et al., 1994).

  • Bioavailability Enhancement : Kaempferol's effect on the bioavailability and pharmacokinetics of Nifedipine and Dehydronifedipine in rats indicates potential applications in enhancing drug absorption and efficacy (Park & Choi, 2019).

  • Structural Significance in Proteins : The concept of a dehydron as a structurally encoded signal for protein interactions opens up possibilities for targeted drug design and understanding protein functions (Fernández & Scott, 2003).

Properties

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSLPIJQICBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87375-91-5
Record name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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